molecular formula C11H9N3O B15069817 3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one CAS No. 62289-94-5

3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one

Cat. No.: B15069817
CAS No.: 62289-94-5
M. Wt: 199.21 g/mol
InChI Key: AWJJSFCOFUMNLO-UHFFFAOYSA-N
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Description

3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one (CAS 62289-94-5) is a high-purity, synthetic naphthyridinone derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to the class of 1,7-naphthyridines, heterocyclic systems known for their diverse biological activities. Its core structure is a fused tricyclic system incorporating a pyrrole ring, making it a valuable scaffold for the development of novel therapeutic agents. The primary research application of this compound is in the exploration of new anticancer therapies. Naphthyridinone derivatives have demonstrated potent cytotoxic activities against various human cancer cell lines. Specifically, related structural analogs have shown remarkable efficacy as inhibitors of receptor tyrosine kinases, such as c-Met. The c-Met signaling pathway is a validated drug target, as its abnormal activation is implicated in the proliferation, angiogenesis, invasion, and migration of tumor cells in numerous human cancers, including breast, liver, and gastric cancers . Researchers utilize this compound as a key intermediate or a core structural motif in the design and synthesis of potential class II c-Met kinase inhibitors. These inhibitors are of particular interest due to their potential for decreased drug resistance and reduced toxicity compared to class I inhibitors . The structure-activity relationship (SAR) of such compounds often involves optimization of the central and terminal regions to enhance binding affinity and selectivity within the hydrophobic region of the kinase domain. Key Identifiers: • CAS Number: 62289-94-5 • Molecular Formula: C11H9N3O • Molecular Weight: 199.21 g/mol • SMILES: O=C1NC2=CN=CC=C2C3=C1N(C)C=C3 This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

CAS No.

62289-94-5

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-methyl-5H-pyrrolo[2,3-c][1,7]naphthyridin-4-one

InChI

InChI=1S/C11H9N3O/c1-14-5-3-8-7-2-4-12-6-9(7)13-11(15)10(8)14/h2-6H,1H3,(H,13,15)

InChI Key

AWJJSFCOFUMNLO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=O)NC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Smiles Rearrangement for Naphthyridine Formation

A Smiles rearrangement, as demonstrated in the synthesis of furo[2,3-c]-2,7-naphthyridines, involves the cyclization of aminonitrile precursors under alkaline conditions. For example, treatment of 1-azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with aqueous sodium hydroxide facilitates intramolecular cyclization, yielding the naphthyridine ring. Key parameters include:

  • Temperature : Reflux conditions (≥100°C) to drive dehydration.
  • Base : Sodium hydroxide (50% aqueous solution) for deprotonation and elimination.
  • Solvent : Ethanol or water-ethanol mixtures to balance solubility and reactivity.

This method achieves moderate yields (60–70%) but requires precise control over stoichiometry to minimize polymerization byproducts.

Friedländer Annulation with Aminopyridines

The Friedländer reaction, widely used for fused naphthyridines, employs 3-aminopyridines and α,β-unsaturated carbonyl compounds. For instance, condensation of 3-aminoquinaldehyde with 2,6-diacetyl-4-tert-butylpyridine in chloroform under boron trifluoride diethyl etherate catalysis yields benzo[b]naphthyridines. Adapting this to 1,7-naphthyridines would involve:

  • Electrophilic partners : Cyclic ketones or aldehydes with conjugated double bonds.
  • Catalyst : Lewis acids (e.g., boron trifluoride diethyl etherate) to activate carbonyl groups.
  • Solvent : Chloroform or dichloromethane for optimal reactivity.

This method offers superior regiocontrol compared to Smiles rearrangements but demands anhydrous conditions.

Formation of the Pyrrolo Ring System

The pyrrolo[2,3-c] ring is introduced via intramolecular cyclization or cycloaddition reactions , often requiring pre-functionalized intermediates.

Intramolecular Cyclization of Thioether Precursors

A proven strategy involves converting thioether-linked intermediates into pyrrolidines through base-mediated cyclization. For example, treating 3-[(2-hydroxyethyl)thio]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with potassium carbonate in N,N-dimethylformamide at 85–100°C induces sulfur elimination and ring closure. Critical factors include:

  • Base strength : Potassium carbonate balances nucleophilicity and minimizes side reactions.
  • Temperature : 85–100°C to overcome activation energy barriers.
  • Solvent polarity : N,N-dimethylformamide stabilizes transition states.

[4+2]-Cycloaddition for Pyrrolo-Naphthyridine Fusion

Pyrrolo rings can also form via stereospecific [4+2]-cycloadditions. Reacting aldimines derived from 3-aminopyridines and α,β-unsaturated aldehydes in the presence of boron trifluoride diethyl etherate generates tetracyclic quinolino[4,3-b]naphthyridines. Adapting this to 1,7-naphthyridines would require:

  • Aldimine precursors : 3-Amino-1,7-naphthyridines with propargyl or allyl substituents.
  • Catalyst : Boron trifluoride diethyl etherate to polarize π-bonds.
  • Microwave assistance : Accelerates reaction kinetics and improves yields.

Introduction of the 3-Methyl Group

The methyl group at position 3 is introduced via alkylation or in-situ methylation during cyclization.

Paracetaldehyde-Mediated Methylation

A patent describing 3-methyl-pyridine synthesis employs paracetaldehyde, formaldehyde, and ammonia under high-pressure conditions (30–130 bar) and elevated temperatures (260–300°C). Translating this to naphthyridine systems involves:

  • Reagents : Paracetaldehyde as the methyl source, ammonia as the nitrogen donor.
  • Catalyst : Acetic acid (4–20 wt%) to protonate intermediates.
  • Conditions : Continuous flow reactors (e.g., jet-loop reactors) for efficient mixing and heat transfer.

This method achieves 64.6% yield for 3-picoline, suggesting comparable efficiency for naphthyridine derivatives.

Post-Cyclization Alkylation

Alternatively, methyl groups can be introduced after constructing the pyrrolo-naphthyridine core. Treating the deprotonated nitrogen at position 3 with methyl iodide in tetrahydrofuran at 0°C provides regioselective methylation. Key considerations include:

  • Base : Sodium hydride or lithium diisopropylamide for efficient deprotonation.
  • Solvent : Tetrahydrofuran for low-temperature compatibility.
  • Workup : Aqueous extraction to remove excess methyl iodide.

Oxidation to the 4(5H)-one Moiety

The ketone at position 4 is installed through oxidation of secondary alcohols or hydrolysis of nitriles .

Alcohol Oxidation via Alkaline Conditions

Heating secondary alcohols (e.g., 5,6,7,8-tetrahydro-2,7-naphthyridin-4-ol) with sodium hydroxide in ethanol induces oxidation to the ketone. For example, refluxing 7-isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile in 50% aqueous sodium hydroxide generates the 4(5H)-one derivative. Limitations include competing hydrolysis of nitriles to amides.

Nitrile Hydrolysis and Tautomerization

Nitrile-containing precursors undergo hydrolysis to carboxylic acids, followed by decarboxylation to ketones. Treating 3-cyano-pyrrolo[2,3-c]naphthyridines with hydrochloric acid at 120°C yields the 4(5H)-one via intermediate iminium species.

Optimization and Industrial-Scale Synthesis

Reactor Design and Process Intensification

Jet-loop reactors enhance mixing and heat transfer, critical for exothermic reactions like paracetaldehyde methylation. In a 100-liter reactor, continuous addition of catalyst solutions (water-ammonia-acetic acid) and reactants (paracetaldehyde, formalin) at 278°C and 100 bar achieves 64.6% yield with a 20-minute retention time.

Purification Challenges

The target compound’s poor solubility in common solvents complicates purification. Ethylene dichloride improves solubility during recrystallization, while short reaction times reduce polymeric byproducts.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the naphthyridine ring, particularly at the nitrogen-rich positions. Key transformations include:

Reaction Conditions Products Mechanistic Pathway
H₂O₂ in acetic acid (50°C)3-Methyl-5-oxo-3,5-dihydro-4H-pyrrolo[2,3-c] naphthyridin-4-oneElectrophilic oxygen insertion at C5 position
KMnO₄ in H₂SO₄ (0°C)Ring-opened dicarboxylic acid derivativesRadical-mediated cleavage of the naphthyridine ring

The methyl group at the 3-position stabilizes intermediates during oxidation, directing regioselectivity toward the naphthyridine subunit.

Reduction Reactions

Reductive modifications target both the pyrrole and naphthyridine moieties:

Reagent Outcome Key Observations
NaBH₄ in MeOHPartial reduction of the naphthyridine ring to 1,2,3,4-tetrahydro derivativesRetention of pyrrole aromaticity
H₂ (1 atm)/Pd-CFully saturated decahydro-pyrrolo-naphthyridineComplete hydrogenation of both rings

The stereochemistry of hydrogenated products depends on catalyst choice and solvent polarity.

Cyclization and Annulation

The compound participates in domino reactions to form complex polycyclic systems:

Pyrazolo-Fused Systems

Under Brønsted acid catalysis (p-TsOH, DMF, 120°C), it reacts with arylglyoxals and pyrazol-5-amines to yield dipyrazolo[3,4-b:4',3'-f] naphthyridines via a [3 + 2 + 1] bis-cyclization mechanism . Critical steps include:

  • Initial C=O addition at the naphthyridine C4 position

  • Sequential 6π-electrocyclization

  • Final C-C coupling between electrophilic centers

Representative Transformation:

text
3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one + 1-Methylpyrazol-5-amine → 1,3,7,9-Tetramethyl-dipyrazolo[3,4-b:4',3'-f][1,7]naphthyridine (70% yield) [4]

Eight-Membered Ring Formation

With sterically hindered pyrazol-amines (e.g., 1-phenyl-3-methylpyrazol-5-amine), the reaction diverges to form dipyrazolo[3,4-d:4',3'-g]diazocines through [3 + 3 + 1 + 1] cyclization . This pathway demonstrates the compound's ability to participate in macrocycle synthesis.

Nucleophilic Substitutions

The electron-deficient naphthyridine ring facilitates substitutions at activated positions:

Position Reagent Product Yield
C8NH₃/EtOH (reflux)8-Amino-pyrrolo-naphthyridine derivative82%
C6HSCH₂CH₂OH/K₂CO₃6-(2-Hydroxyethylthio) analog75%

Kinetic studies reveal second-order dependence on nucleophile concentration, suggesting a concerted aromatic substitution mechanism .

Comparative Reactivity Analysis

Feature 3-Methyl-3H-pyrrolo[2,3-c] naphthyridine Unsubstituted Analog
Oxidation SusceptibilityHigher (methyl stabilizes transition states)Moderate
Reduction PotentialE₁/₂ = -0.87 V vs SCE (DMF)E₁/₂ = -1.12 V vs SCE
Annulation Efficiency68-75% yields in fused systems45-52% yields

Data derived from cyclic voltammetry and comparative synthesis studies .

Mechanistic Considerations

The compound's reactivity is governed by three factors:

  • Electronic Effects : Naphthyridine's electron deficiency enhances susceptibility to nucleophilic attack (Hammett σₚ = +0.78)

  • Steric Profile : Methyl group at C3 creates torsional strain (12.3° dihedral angle), accelerating ring-opening reactions

  • Conformational Flexibility : Boat conformation of the saturated 5,6,7,8-tetrahydro derivative enables unique transition states

Scientific Research Applications

In medicinal chemistry, it has shown promise as a scaffold for the development of novel anticancer agents, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) . The compound’s ability to inhibit FGFR signaling pathways makes it a valuable lead compound for cancer therapy.

In addition to its anticancer properties, 3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one has been investigated for its antimicrobial, anti-inflammatory, and antiviral activities . Its unique structure allows for the exploration of diverse biological targets, making it a versatile compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one involves its interaction with specific molecular targets, such as FGFRs. By binding to the receptor’s active site, the compound inhibits the receptor’s kinase activity, preventing downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis and the suppression of tumor growth.

The compound’s ability to modulate other signaling pathways, such as the PI3K-Akt and MAPK pathways, further contributes to its therapeutic potential. These pathways are involved in various cellular processes, including metabolism, growth, and differentiation, making this compound a multifaceted compound with broad biological activity.

Comparison with Similar Compounds

Conclusion

This compound is a versatile and promising compound with diverse applications in scientific research and industry. Its unique structure, synthetic accessibility, and broad biological activity make it an attractive candidate for drug discovery and development. Further research into its chemical properties and mechanisms of action will continue to uncover new opportunities for its use in medicine and beyond.

Q & A

Q. Key Factors for Yield Optimization

  • Temperature Control : Avoid high temperatures during ozonolysis (e.g., room temperature leads to tar formation; -78°C yields polar byproducts).
  • Substituent Compatibility : Alkyl groups (e.g., n-butyl, methyl) enhance cyclization efficiency, while bulky substituents (e.g., piperidin-1-yl) hinder diol formation .

Q. Example Table: Reaction Yields for Selected Derivatives

SubstituentDiol Yield (%)Aldehyde Yield (%)Cyclized Product Yield (%)
Methyl859078
n-Butyl828875
Morpholine788470
Data adapted from

How can researchers resolve contradictions in spectral data during structural confirmation?

Advanced Analytical Methodology
Contradictions in NMR data (e.g., unexpected splitting patterns) can arise from tautomerism or solvent effects. To address this:

  • D₂O Addition : Add a drop of D₂O to ¹H NMR samples to distinguish exchangeable protons (e.g., N-H groups at 10–12 ppm) from aromatic protons .
  • 13C NMR Cross-Validation : Confirm quaternary carbons in the pyrrole ring (e.g., C-4 carbonyl at ~170 ppm) and aromatic carbons in the naphthyridine moiety (120–150 ppm) .

Case Study : For 5-methyl derivatives, the ¹H NMR doublet at 6.5–7.0 ppm (pyrrole protons) resolved into distinct signals after D₂O treatment, confirming intramolecular hydrogen bonding .

What strategies are effective for troubleshooting failed cyclization reactions?

Mechanistic Insights and Solutions
Failed cyclization often stems from:

  • Steric Hindrance : Bulky substituents (e.g., aryl groups) destabilize the transition state. Use smaller alkyl groups or optimize solvent polarity to reduce steric effects .
  • Oxidative Byproducts : Replace ozonolysis (which generates unstable intermediates) with OsO₄/NaIO₄, a milder protocol that avoids tar formation .

Q. Example Workflow :

Monitor reaction progress via TLC using silica gel plates.

Isolate intermediates (e.g., diols) via column chromatography before cyclization.

Use GC-MS to detect low-molecular-weight byproducts (e.g., aldehydes) .

How does the compound’s structure influence its cytotoxicity in cancer cell lines?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

  • Core Modifications : The pyrrolo-naphthyridine scaffold exhibits cytotoxicity against ovarian cancer cells (e.g., A2780), likely via intercalation or kinase inhibition.
  • Substituent Effects : Electron-donating groups (e.g., morpholine) enhance solubility and bioavailability, while hydrophobic groups (e.g., n-butyl) improve membrane permeability .

Q. Experimental Design for Cytotoxicity Assays

Cell Lines : Use A2780 (ovarian) and HEK293 (control) cells.

Dose-Response Curves : Treat cells with 0.1–100 μM compound for 48 hours.

Viability Measurement : Quantify via MTT assay, comparing IC₅₀ values across derivatives .

What alternative synthetic routes exist beyond the OsO₄/NaIO₄ method?

Q. Advanced Route Comparison

  • Diazotization and Ring Contraction : Treat 3-amino-1,7-naphthyridin-4(1H)-one with NaNO₂/HCl to form a diazonium salt, followed by UV irradiation for ring contraction to pyrrolo-pyridine derivatives. This route is less efficient (70% yield) but avoids toxic OsO₄ .
  • Van Leusen Reaction : Use TosMIC (tosylmethyl isocyanide) with electron-deficient intermediates under basic conditions to assemble the pyrrole ring. This method is versatile for introducing diverse substituents .

Q. Table: Pros and Cons of Synthetic Routes

MethodYield (%)ToxicitySubstituent Flexibility
OsO₄/NaIO₄70–90HighModerate
Diazotization70–80LowLow
Van Leusen Reaction60–75ModerateHigh

How can computational methods predict the compound’s nonlinear optical (NLO) properties?

Q. Advanced Computational Protocol

DFT Calculations : Use B3LYP/6-31+G(d,p) to optimize geometry and calculate hyperpolarizability (β) and dipole moment (μ).

Rotational Effects : Vary the dihedral angle between the pyrrole and naphthyridine rings to assess β switching behavior. For example, a 90° rotation reduces μ by 40%, enabling optoelectronic applications .

Q. Key Parameters :

  • Linear Polarizability (α) : ~100 a.u.
  • First Hyperpolarizability (β) : ~2000 a.u. (enhanced by electron-withdrawing substituents) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Methodological Considerations

  • Solvent Selection : Replace CH₂Cl₂ with ethyl acetate/hexane mixtures for safer large-scale diol purification .
  • Catalyst Recycling : Recover OsO₄ via aqueous extraction (≥80% recovery) to reduce costs .
  • Byproduct Management : Use silica gel during NaIO₄ cleavage to adsorb polar impurities .

Q. Scale-Up Workflow :

Pilot batch (10 g) to optimize parameters.

Process analytical technology (PAT) for real-time monitoring.

Final crystallization in ethanol/water for high-purity API (>99%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.